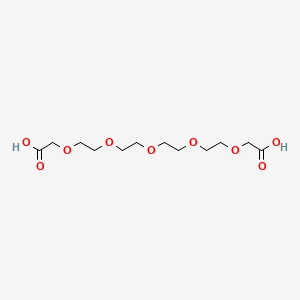

HOOCCH2O-PEG4-CH2COOH

Description

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O9/c13-11(14)9-20-7-5-18-3-1-17-2-4-19-6-8-21-10-12(15)16/h1-10H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVPWKOWHCVJKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCC(=O)O)OCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431678 | |

| Record name | 3,6,9,12,15-Pentaoxaheptadecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77855-75-5 | |

| Record name | 3,6,9,12,15-Pentaoxaheptadecanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77855-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12,15-Pentaoxaheptadecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Properties of Short-Chain PEG Linkers

Introduction

Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene (B1197577) oxide units that have become indispensable tools in drug development and bioconjugation.[1][2] Short-chain PEG linkers, typically defined as molecules with 2 to 24 ethylene glycol subunits, are of particular interest.[1][3] Unlike polydisperse polymers, these short linkers are monodisperse, meaning they have a defined molecular weight, which allows for precise control over the physicochemical properties of the resulting bioconjugates.[3][4] They serve as flexible, biocompatible spacers that connect therapeutic agents (like small molecule drugs or proteins) to other molecules, such as targeting antibodies or imaging agents.[1] The primary functions of these linkers include enhancing the solubility of hydrophobic molecules, improving pharmacokinetic and pharmacodynamic profiles, and reducing the immunogenicity of the conjugated molecule.[1][4] This technical guide provides a comprehensive overview of the core properties of short-chain PEG linkers, detailed experimental protocols, and their applications in advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[5][6]

Core Physicochemical Properties

The utility of short-chain PEG linkers is derived from a unique combination of properties that can be precisely tuned by varying the number of ethylene glycol subunits.[3]

Hydrophilicity and Solubility

A defining characteristic of PEG linkers is their high water solubility, a result of the ether oxygen atoms in the polymer backbone which form hydrogen bonds with water molecules.[1][2] This hydrophilicity is crucial for improving the solubility of hydrophobic drugs, a common challenge in pharmaceutical formulation.[3][7] The hydrophilicity of a molecule is often quantified by its octanol-water partition coefficient (LogP), where a lower value indicates higher hydrophilicity.[1][3] As the number of ethylene glycol units increases, the hydrophilicity generally increases.[1] Short-chain PEGs are also highly soluble in many organic solvents, making them versatile for various conjugation chemistries.[3][5]

Table 1: General Solubility of Short-Chain PEGs (n=2-12)

| Solvent | Solubility | Notes |

|---|---|---|

| Water | Highly Soluble | Soluble in all proportions.[5] |

| Ethanol / Methanol | Soluble | Readily dissolves.[5] |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A common solvent for conjugation reactions.[5] |

| Dimethylformamide (DMF) | Highly Soluble | Another common solvent for bioconjugation.[5] |

Molecular Weight and Linker Length

The discrete nature of short-chain PEG linkers allows for precise control over the molecular weight and the physical length of the spacer. This is critical for rationally designing bioconjugates with optimal performance, as linker length directly influences steric hindrance, flexibility, and the pharmacokinetic properties of the final molecule.[4][8]

Table 2: Quantitative Properties of Monodisperse Short-Chain PEG Linkers

| Linker | Number of PEG Units (n) | Molecular Weight ( g/mol ) | Approximate Length (Å) | Calculated LogP* |

|---|---|---|---|---|

| PEG2 | 2 | 88.11 | 7.6 | -0.84 |

| PEG3 | 3 | 132.16 | 11.1 | -1.13 |

| PEG4 | 4 | 176.21 | 14.6 | -1.42 |

| PEG6 | 6 | 264.32 | 21.6 | -2.00 |

| PEG8 | 8 | 352.42 | 28.6 | -2.58 |

| PEG12 | 12 | 528.63 | 42.6 | -3.74 |

*Source: Data compiled from multiple sources.[4] Note: Calculated LogP values are estimates and can vary based on the calculation method and the terminal functional groups of the linker.[4] These values generally indicate high hydrophilicity.[4]

Flexibility and Conformation

The C-O-C bonds within the PEG backbone have a high degree of rotational freedom, which imparts significant flexibility to the linker.[2][3] This flexibility allows the conjugated molecules to adopt various spatial arrangements, which can be advantageous for overcoming steric hindrance and facilitating interactions with biological targets.[3] In solution, a PEG chain creates a protective hydration shell around the conjugated molecule, increasing its hydrodynamic size.[6] This larger size reduces renal clearance, contributing to a longer circulation half-life.[6][9]

Biocompatibility and Immunogenicity

PEG is widely regarded as biocompatible and non-toxic, with approval from regulatory agencies for numerous biomedical applications.[3][6] The hydrophilic hydration shell created by the PEG chain can mask the conjugated molecule from the immune system, a "stealth" effect that reduces immunogenicity and proteolytic degradation.[3][6][10] However, it is important to note that repeated administration of PEGylated therapeutics can lead to the development of anti-PEG antibodies (APAs), which may alter the drug's pharmacokinetic profile.[6][9]

Impact on Bioconjugates

The incorporation of short PEG linkers can profoundly influence the properties and performance of therapeutic molecules.

Pharmacokinetics (PK) and Pharmacodynamics (PD)

PEGylation is a well-established strategy for improving a drug's pharmacokinetic profile.[11] By increasing the hydrodynamic radius of a molecule, PEG linkers reduce renal clearance, leading to a prolonged circulation half-life and increased drug exposure.[9] However, the effect of short-chain PEGs can be nuanced. Contrary to the general belief that all PEGylation extends circulation time, one study observed that a short PEG8 linker caused a PEGylated antibody to clear much faster from the blood while maintaining tumor uptake, resulting in high-contrast imaging.[12] The choice of linker length is therefore a critical parameter that must be optimized to balance circulation time with target interaction.[9]

Protein Stability and Aggregation

The attachment of a PEG linker can impact the conformational stability of a protein.[10] PEGylation can prevent protein-protein interactions that lead to aggregation by providing a steric shield.[13] The hydrophilic nature of the PEG chain also creates a hydration shell that can increase the overall solubility of the protein conjugate.[13] However, the site of PEGylation is critical; attaching a PEG linker near an active site or a region important for maintaining the protein's tertiary structure can be destabilizing.[13]

Common Functional Groups for Conjugation

Short-chain PEG linkers are typically synthesized with reactive functional groups at one or both ends to enable covalent attachment to biomolecules.[1] Heterobifunctional linkers, which have two different reactive groups, allow for the specific and sequential conjugation of two different molecules.[5][14]

Table 3: Common Functional Groups on PEG Linkers and Their Targets

| Functional Group | Reactive Partner on Biomolecule | Resulting Linkage |

|---|---|---|

| NHS Ester | Primary Amines (e.g., Lysine) | Amide bond |

| Maleimide | Sulfhydryls / Thiols (e.g., Cysteine) | Thioether bond |

| Alkyne / Azide (B81097) | Azide / Alkyne (Click Chemistry) | Triazole |

| Carboxylic Acid | Amines (with EDC/NHS coupling) | Amide bond |

Source: Data compiled from multiple sources.[1][5]

Visualizing Key Processes and Workflows

Diagrams created using the DOT language for Graphviz help illustrate complex processes relevant to the application of short-chain PEG linkers.

Caption: Generalized workflow for Antibody-Drug Conjugate (ADC) synthesis.[4]

Caption: Mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).[4]

Key Experimental Protocols

Detailed methodologies are essential for the successful synthesis and characterization of conjugates incorporating short PEG linkers.

Protocol 1: NHS Ester PEGylation of a Protein

This protocol describes the common method for conjugating an N-hydroxysuccinimide (NHS)-activated PEG linker to primary amine groups (e.g., lysine (B10760008) residues) on a protein.[1][6]

Materials:

-

Protein to be PEGylated (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0).[1]

-

PEG-NHS ester reagent.[6]

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[1]

-

Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis).[6]

Procedure:

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer at the desired concentration. Perform a buffer exchange if necessary.[1]

-

PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1]

-

PEGylation Reaction: Add a 10- to 50-fold molar excess of the dissolved PEG-NHS ester to the protein solution. The optimal ratio should be determined empirically for each protein.[1]

-

Incubation: Gently mix the reaction. Incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[1]

-

Quenching: Add the quenching buffer to a final concentration of 10-50 mM to react with and consume any unreacted PEG-NHS ester. Incubate for 15-30 minutes at room temperature.[1]

-

Purification: Remove unreacted PEG and quenching buffer, and separate the PEGylated protein from the unconjugated protein using SEC or dialysis.[6]

Protocol 2: Characterization by MALDI-TOF Mass Spectrometry

This protocol outlines the use of MALDI-TOF MS to confirm the successful PEGylation of a protein and determine the distribution of PEG species.[5]

Materials:

-

PEGylated protein sample.

-

MALDI matrix solution (e.g., sinapinic acid in acetonitrile/water with TFA).

-

MALDI target plate.

-

MALDI-TOF Mass Spectrometer.

Procedure:

-

Sample Preparation: Mix the PEGylated protein sample with the matrix solution in a 1:1 ratio.[5]

-

Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air-dry completely.[5]

-

Mass Spectrometry: Acquire the mass spectrum. For large molecules like proteins, linear mode is typically used. Optimize the laser power to obtain a good signal-to-noise ratio.[5]

-

Data Analysis: The resulting mass spectrum will show a series of peaks. One peak will correspond to the unconjugated protein, and subsequent peaks will correspond to the protein conjugated with one, two, or more PEG chains. The mass difference between adjacent peaks will correspond to the mass of a single PEG linker, confirming the conjugation.[5]

Protocol 3: Synthesis of a Heterobifunctional Azide-PEG-NHS Ester Linker

This protocol describes a representative multi-step synthesis for a common heterobifunctional PEG linker used in click chemistry and amine conjugation.[14]

Materials:

-

PEG diol (1 equivalent).

-

p-toluenesulfonyl chloride (TsCl) (1 equivalent).

-

Triethylamine (TEA).

-

Sodium azide (NaN3).

-

Succinic anhydride (B1165640).

-

4-(dimethylamino)pyridine (DMAP).

-

N-Hydroxysuccinimide (NHS) and a coupling agent (e.g., DCC or EDC).

-

Anhydrous solvents (e.g., Dichloromethane (DCM), DMF).

Procedure:

-

Monotosylation of PEG Diol: Dissolve PEG diol in anhydrous DCM at 0°C. Add TsCl and TEA and stir overnight as the reaction warms to room temperature. This selectively activates one hydroxyl group.[14]

-

Azide Formation: Dissolve the mono-tosylated PEG in DMF and add sodium azide. Heat the reaction to convert the tosyl group into an azide group (Azide-PEG-OH).[14]

-

Carboxylation: Dissolve the Azide-PEG-OH in anhydrous DCM. Add succinic anhydride and a catalytic amount of DMAP. Stir overnight to convert the terminal hydroxyl group into a carboxylic acid (Azide-PEG-COOH).[14]

-

NHS Ester Formation: Dissolve the Azide-PEG-COOH in anhydrous DCM. Add NHS and a coupling agent like EDC. Stir for several hours to form the final Azide-PEG-NHS ester product.[14]

-

Purification: Each step should be followed by appropriate workup and purification, typically involving extraction and column chromatography to ensure the purity of the final heterobifunctional linker.[14]

Conclusion

Short-chain PEG linkers are versatile and powerful tools in modern drug development, offering precise control over the physicochemical properties of bioconjugates.[3] Their inherent hydrophilicity, flexibility, and biocompatibility make them ideal for a wide range of applications, from enhancing the solubility and circulation half-life of therapeutics to enabling the construction of complex targeted therapies like ADCs and PROTACs.[3][5] A thorough understanding of their core characteristics, coupled with robust synthesis and analytical methodologies, is crucial for the rational design and development of novel therapeutics with improved efficacy and safety profiles.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. chempep.com [chempep.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creativepegworks.com [creativepegworks.com]

- 12. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

In-Depth Technical Guide to HOOCCH2O-PEG4-CH2COOH: A Homobifunctional Linker for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of HOOCCH2O-PEG4-CH2COOH, a discrete polyethylene (B3416737) glycol (PEG) linker. With a focus on quantitative data, detailed experimental protocols, and logical workflows, this document serves as an essential resource for professionals in the fields of bioconjugation, drug delivery, and proteomics.

Core Chemical Structure and Properties

This compound, systematically named 2,2'-(2,2'-(ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl))bis(oxy)diacetic acid, is a homobifunctional crosslinker. Its structure consists of a central tetraethylene glycol (PEG4) chain flanked by two terminal carboxylic acid groups. This symmetric design allows for the conjugation of two molecules, typically containing primary amine groups, through the formation of stable amide bonds. The hydrophilic PEG spacer enhances the solubility and can reduce the immunogenicity of the resulting conjugate, making it a valuable tool in the development of complex biomolecules.

The chemical structure of this compound is as follows:

HOOC-CH₂-O-(CH₂-CH₂-O)₄-CH₂-COOH

Physicochemical and Technical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing and executing conjugation reactions and for the characterization of the resulting products.

| Property | Value | Reference(s) |

| Chemical Name | 2,2'-(2,2'-(ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl))bis(oxy)diacetic acid | |

| Synonyms | PEG4-dicarboxylic acid, 1,11-dicarboxy-3,6,9-trioxaundecane | |

| CAS Number | 77855-75-5 | [1] |

| Molecular Formula | C₁₂H₂₂O₉ | [1] |

| Molecular Weight | 310.30 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | |

| Purity | Typically ≥95% | [1] |

| Solubility | Soluble in water, DMSO, DMF, and other polar organic solvents. | |

| pKa of Carboxylic Acids | Estimated to be around 4-5 | [2] |

| Storage Conditions | Store at -20°C, protect from moisture. |

Synthesis and Characterization

While this compound is commercially available, understanding its synthesis provides valuable insights into its purity and potential side products. A common synthetic route involves the Williamson ether synthesis to construct the PEG backbone, followed by oxidation of terminal alcohol groups to carboxylic acids.

A plausible synthetic pathway is the reaction of tetraethylene glycol with a protected haloacetic acid, followed by deprotection. Alternatively, direct oxidation of the corresponding diol precursor can yield the desired dicarboxylic acid.

Characterization of the final product is typically performed using nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and mass spectrometry to verify the molecular weight. The purity is often assessed by high-performance liquid chromatography (HPLC).

Experimental Protocols

The primary utility of this compound lies in its ability to conjugate amine-containing molecules. The following is a detailed protocol for a typical two-step conjugation reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method first activates the carboxylic acid groups to form a more stable NHS ester, which then reacts with primary amines.

Protocol: Two-Step EDC/NHS Amide Bond Formation

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide, or small molecule)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffer

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for organic-soluble molecules

Procedure:

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature before use.

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in the appropriate solvent (Activation Buffer for water-soluble molecules, or anhydrous DMF/DMSO for organic-soluble molecules).

-

Prepare a solution of the amine-containing molecule in the Conjugation Buffer.

-

Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.

-

-

Activation of Carboxylic Acid Groups:

-

In a reaction tube, combine this compound with a 1.5 to 5-fold molar excess of both EDC and NHS (or Sulfo-NHS).

-

Incubate the reaction for 15-30 minutes at room temperature to form the di-NHS ester.

-

-

Conjugation to the Amine-Containing Molecule:

-

Immediately add the activated linker solution to the solution of the amine-containing molecule.

-

The pH of the reaction mixture should be maintained between 7.2 and 8.0 for optimal reaction with primary amines.

-

The molar ratio of the activated linker to the amine-containing molecule should be optimized for the specific application (e.g., a 10-20 fold excess of the linker for proteins).

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

-

Incubate for 30 minutes at room temperature.

-

-

Purification and Characterization:

-

Purify the conjugate using appropriate chromatographic techniques, such as size-exclusion chromatography or dialysis, to remove excess linker and reaction byproducts.

-

Characterize the final conjugate using methods like SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and assess purity.

-

Applications in Drug Development and Research

This compound is a versatile linker with several key applications in the life sciences.

Proteolysis Targeting Chimeras (PROTACs)

A significant application of this linker is in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein.[3] In the context of Homo-PROTACs , this symmetric linker can be used to dimerize a ligand for an E3 ubiquitin ligase, leading to the degradation of the E3 ligase itself.[4] The length and flexibility of the PEG4 spacer are critical for facilitating the formation of a productive ternary complex between the two E3 ligase molecules and the proteasome.[5]

References

- 1. This compound - MedChem Express [bioscience.co.uk]

- 2. benchchem.com [benchchem.com]

- 3. The Essential Role of Linkers in PROTACs [axispharm.com]

- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Bis-PEG4-Acid Linkers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Bis-PEG4-Acid linker, a versatile tool in the field of bioconjugation. This document covers its alternative names, physicochemical properties, and detailed experimental protocols for its application in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Nomenclature and Identification

The Bis-PEG4-Acid linker is known by several alternative names and chemical identifiers, which are crucial for accurate identification in literature and procurement.

| Nomenclature Type | Name/Identifier |

| Common Name | Bis-PEG4-Acid |

| Synonyms | PEG4-diacid, COOH-PEG4-COOH |

| IUPAC Name | 4,7,10,13-tetraoxahexadecanedioic acid |

| CAS Number | 31127-85-2 |

| Molecular Formula | C12H22O8 |

| Molecular Weight | 294.30 g/mol |

Physicochemical Properties and Applications

Bis-PEG4-Acid is a homobifunctional linker featuring two terminal carboxylic acid groups connected by a hydrophilic tetraethylene glycol (PEG4) spacer. This structure imparts several desirable properties for bioconjugation:

-

Enhanced Solubility: The PEG spacer increases the aqueous solubility of the linker and the resulting bioconjugates, which is particularly advantageous when working with hydrophobic molecules.[1]

-

Biocompatibility: Polyethylene glycol is a well-established biocompatible polymer, which can reduce the immunogenicity of the conjugated molecule.

-

Defined Length: As a discrete PEG linker, it has a precise length, ensuring homogeneity in the final bioconjugate.

-

Versatile Reactivity: The terminal carboxylic acid groups can be activated to react with primary amines on biomolecules, such as the lysine (B10760008) residues on antibodies, to form stable amide bonds.[2]

These properties make Bis-PEG4-Acid a valuable component in the construction of complex biomolecules for therapeutic and research purposes, including:

-

Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[2]

-

PROTACs: Connecting a target protein-binding ligand to an E3 ligase-binding ligand for targeted protein degradation.

-

Protein Modification: Attaching molecules to proteins to alter their function or properties.[2]

-

Surface Functionalization: Modifying surfaces for various biomedical applications.

Experimental Protocols: Amine Coupling via EDC/NHS Chemistry

The most common application of Bis-PEG4-Acid involves the coupling of its carboxylic acid groups to primary amines on a target molecule. This is typically achieved through activation with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

General Two-Step Protocol for Bioconjugation

This protocol outlines a general procedure for conjugating Bis-PEG4-Acid to an amine-containing biomolecule.

Materials:

-

Bis-PEG4-Acid linker

-

Amine-containing molecule (e.g., antibody, protein, or small molecule)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed for linker dissolution)

-

Purification columns (e.g., size-exclusion chromatography)

Procedure:

Step 1: Activation of Bis-PEG4-Acid Linker

-

Equilibrate EDC and NHS/Sulfo-NHS to room temperature before use.

-

Prepare a stock solution of Bis-PEG4-Acid in the Activation Buffer. If solubility is limited, dissolve the linker in a minimal amount of DMF or DMSO before adding it to the buffer.

-

Immediately before use, prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.

-

In a reaction tube, add the Bis-PEG4-Acid solution.

-

Add EDC to the linker solution to achieve a 2- to 10-fold molar excess over the linker.

-

Add NHS or Sulfo-NHS to the reaction mixture to achieve a 1.2- to 1.5-fold molar excess over EDC.

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing to form the reactive NHS ester.

Step 2: Conjugation to the Amine-Containing Molecule

-

Immediately add the activated Bis-PEG4-Acid solution to the amine-containing molecule, which is dissolved in the Coupling Buffer. The molar ratio of the activated linker to the target molecule should be optimized for the specific application, with a 5- to 20-fold molar excess of the linker being a common starting point.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM to deactivate any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

-

Purify the conjugate using size-exclusion chromatography or another suitable purification method to remove excess linker and reaction byproducts.

Table of Key Reaction Parameters for Optimization:

| Parameter | Recommended Range | Notes |

| Activation pH | 4.5 - 6.0 | Use a non-amine, non-carboxylate buffer like MES. |

| Coupling pH | 7.2 - 8.0 | Use a non-amine buffer like PBS. |

| EDC Molar Excess | 2 - 10 fold (over linker) | Higher excess can improve efficiency but may lead to side reactions. |

| NHS/Sulfo-NHS Molar Excess | 1.2 - 1.5 fold (over EDC) | Stabilizes the activated intermediate. |

| Linker Molar Excess | 5 - 20 fold (over target) | Application-dependent and requires optimization. |

| Activation Time | 15 - 30 minutes | |

| Coupling Time | 1 - 2 hours (RT) or overnight (4°C) | |

| Quenching Agent | Tris or Glycine |

Application Workflows and Visualizations

The following diagrams, generated using the DOT language, illustrate the logical workflows for the synthesis of an Antibody-Drug Conjugate (ADC) and a Proteolysis Targeting Chimera (PROTAC) using the Bis-PEG4-Acid linker.

Antibody-Drug Conjugate (ADC) Synthesis Workflow

Caption: General workflow for ADC synthesis using Bis-PEG4-Acid.

Proteolysis Targeting Chimera (PROTAC) Synthesis Workflow

Caption: General workflow for PROTAC synthesis using Bis-PEG4-Acid.

References

An In-depth Technical Guide on the Solubility of Carboxyl-Terminated PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of carboxyl-terminated polyethylene (B3416737) glycol (PEG) linkers. An understanding of their solubility in various aqueous and organic solvents is crucial for their effective application in bioconjugation, drug delivery systems, and nanoparticle functionalization. This document outlines the core principles governing their solubility, presents available quantitative and qualitative data, details experimental protocols for solubility determination and conjugation, and provides visual representations of relevant biological pathways and experimental workflows.

Core Concepts: Understanding the Solubility of Carboxyl-Terminated PEG Linkers

The solubility of carboxyl-terminated PEG linkers is governed by the interplay of their hydrophilic polyethylene glycol backbone and the terminal carboxylic acid functional group. The repeating ethylene (B1197577) oxide units of the PEG chain readily form hydrogen bonds with water molecules, rendering the polymer highly soluble in aqueous environments.[1][2]

The terminal carboxylic acid group (-COOH) further influences solubility, particularly in response to pH. In its deprotonated carboxylate form (COO-) at higher pH, the linker exhibits enhanced aqueous solubility due to ion-dipole interactions with water. Conversely, in its protonated form at lower pH, the linker is less soluble. The overall solubility is also influenced by the molecular weight of the PEG chain, with very high molecular weight PEGs potentially showing decreased solubility in some organic solvents.[3]

Data Presentation: Solubility of Carboxyl-Terminated PEG Linkers

Quantitative solubility data for a wide range of specific carboxyl-terminated PEG linkers is not always readily available in a consolidated format. However, based on product data sheets and scientific literature, a general solubility profile can be compiled. It is important to note that these values can be influenced by factors such as the specific manufacturing process, purity, and polydispersity of the PEG linker.

Table 1: Qualitative and Semi-Quantitative Solubility of Carboxyl-Terminated PEG Linkers

| PEG Linker Type | Molecular Weight (Da) | Solvent | Temperature (°C) | Solubility |

| mPEG-COOH | 350 - 40,000 | Water | Room Temperature | ≥ 10 mg/mL[3][4] |

| mPEG-COOH | 350 - 40,000 | Chloroform | Room Temperature | ≥ 10 mg/mL[4] |

| mPEG-COOH | 350 - 40,000 | DMSO | Room Temperature | ≥ 10 mg/mL[4] |

| HOOC-PEG-COOH | 600 - 20,000 | Aqueous Solutions | Room Temperature | Soluble[5] |

| HOOC-PEG-COOH | 600 - 20,000 | Most Organic Solvents | Room Temperature | Soluble[5] |

| Silane-PEG-COOH | 600 - 20,000 | Water | Room Temperature | 10 mg/mL[6] |

| Silane-PEG-COOH | 600 - 20,000 | Ethanol | Room Temperature | 10 mg/mL[6] |

| Silane-PEG-COOH | 600 - 20,000 | Chloroform | Room Temperature | 10 mg/mL[6] |

| Silane-PEG-COOH | 600 - 20,000 | DMSO | Room Temperature | 10 mg/mL[6] |

| PLGA-PEG-COOH | Various | DMSO, Dichloromethane, Chloroform, Acetone, DMF | Room Temperature | Soluble[7] |

| mPEG-CONH-C12 | 5000 | Water, Aqueous Buffer, Chloroform, Methylene Chloride, DMF, DMSO | Room Temperature | Soluble[8] |

| mPEG-O-C18 | 5000 | Water, Aqueous Buffer, Chloroform, Methylene Chloride, DMF, DMSO | Room Temperature | Soluble[9] |

Experimental Protocols

Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining the thermodynamic equilibrium solubility of a carboxyl-terminated PEG linker.[3]

Materials:

-

Carboxyl-terminated PEG linker

-

Solvent of interest (e.g., water, PBS, ethanol)

-

Vials with screw caps

-

Orbital shaker/incubator

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrumentation for quantification (e.g., HPLC with ELSD or CAD, as PEG lacks a strong UV chromophore)

Procedure:

-

Sample Preparation: Add an excess amount of the solid carboxyl-terminated PEG linker to a vial to ensure a saturated solution.

-

Solvent Addition: Accurately add a known volume of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.[3]

-

Phase Separation: After equilibration, allow the vials to stand for a short period to allow undissolved solids to settle. Centrifuge the vials at high speed to pellet the remaining solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a chemically compatible syringe filter to remove any remaining particulate matter.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the PEG linker in the diluted sample using a validated analytical method (e.g., HPLC-ELSD).

-

Solubility Calculation: Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the equilibrium solubility.

Activation of Carboxyl-Terminated PEG Linkers for Amine Coupling (EDC/NHS Chemistry)

This protocol outlines the activation of the terminal carboxyl group of a PEG linker to an amine-reactive N-hydroxysuccinimide (NHS) ester, a common step for conjugation to proteins or other amine-containing molecules.

Materials:

-

Carboxyl-terminated PEG linker

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

-

Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO.

-

PEG Linker Dissolution: Dissolve the carboxyl-terminated PEG linker in the Activation Buffer.

-

Activation Reaction: Add a 2- to 10-fold molar excess of EDC and a 2- to 25-fold molar excess of NHS (or Sulfo-NHS) to the PEG linker solution.[10] The optimal ratios should be determined empirically.

-

Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. The resulting activated PEG-NHS ester is now ready for conjugation to an amine-containing molecule.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the application of carboxyl-terminated PEG linkers.

Caption: Mechanism of action for a PROTAC utilizing a PEG linker.[8][11]

Caption: Enhanced Permeability and Retention (EPR) effect in tumor tissue.[2][12]

Caption: Experimental workflow for nanoparticle PEGylation.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. nanocs.net [nanocs.net]

- 5. Carboxylic Acid PEG Acid, HOOC-PEG-COOH [nanocs.net]

- 6. nanocs.net [nanocs.net]

- 7. PLGA-PEG-COOH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 8. creativepegworks.com [creativepegworks.com]

- 9. creativepegworks.com [creativepegworks.com]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to HOOC-PEG-COOH for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) has become an indispensable tool in the field of bioconjugation, primarily for its ability to enhance the therapeutic properties of proteins, peptides, and nanoparticles. The process of covalently attaching PEG chains, known as PEGylation, can significantly improve a molecule's solubility, stability, and in vivo circulation time, while reducing its immunogenicity.[1][2] Among the various PEG derivatives, homobifunctional HOOC-PEG-COOH, which is terminated by a carboxyl group at both ends, is a versatile crosslinking agent for conjugating biomolecules that possess primary amine groups, such as proteins and peptides.[3][4][5]

This technical guide provides an in-depth overview of the core principles and methodologies for utilizing HOOC-PEG-COOH in bioconjugation. It includes detailed experimental protocols, quantitative data for reaction optimization, and visualizations of key processes to aid researchers in the successful design and execution of their PEGylation strategies.

Core Principles of HOOC-PEG-COOH Bioconjugation

The primary application of HOOC-PEG-COOH in bioconjugation involves the formation of a stable amide bond between the carboxyl groups of the PEG linker and primary amine groups (e.g., the ε-amine of lysine (B10760008) residues) on a biomolecule.[6] This reaction is typically mediated by a two-step process involving the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7][8]

First, EDC activates the carboxyl group of HOOC-PEG-COOH to form a highly reactive but unstable O-acylisourea intermediate.[6] To enhance the efficiency of the reaction and prevent hydrolysis of this intermediate, NHS is added to convert it into a more stable, amine-reactive NHS ester.[6][8] This activated PEG linker can then be introduced to the amine-containing biomolecule, where it will react to form a stable amide linkage.[6] The efficiency of this coupling reaction is pH-dependent, with the activation step being most efficient at a slightly acidic pH (4.5-6.0) and the amine coupling step being most efficient at a slightly basic pH (7.2-8.5).[6][9]

Key Applications of HOOC-PEG-COOH

Due to its bifunctional nature, HOOC-PEG-COOH is an effective crosslinker for a variety of applications, including:

-

Protein and Peptide Modification: Enhancing the therapeutic properties of protein and peptide drugs by increasing their half-life and reducing immunogenicity.[3][5]

-

Nanoparticle Functionalization: Modifying the surface of nanoparticles to improve their hydrophilicity, stability, and circulation time, as well as to attach targeting ligands.[10]

-

Hydrogel Formation: Crosslinking polymers to form hydrogels for drug delivery and tissue engineering applications.

-

Surface Modification: Creating biocompatible and protein-repellent surfaces on medical devices and biosensors.[3]

Quantitative Data for Bioconjugation Reactions

The success of a bioconjugation reaction is dependent on several factors, including the molar ratio of reactants, pH, temperature, and reaction time. The following tables provide a summary of key quantitative parameters for the optimization of HOOC-PEG-COOH conjugation reactions.

Table 1: Recommended Molar Ratios for Carboxylic Acid Activation and Amine Coupling

| Reactant | Molar Ratio (relative to Carboxylic Acid) | Purpose |

| EDC | 1.5 - 5 fold excess | To ensure efficient activation of the carboxylic acid.[7] |

| NHS/Sulfo-NHS | 1.5 - 5 fold excess | To stabilize the activated intermediate and improve coupling efficiency.[7] |

| Amine-containing Molecule | 1.1 - 2 fold excess (relative to activated acid) | To drive the reaction towards product formation. |

Table 2: Recommended pH and Temperature for Bioconjugation Steps

| Reaction Step | pH Range | Temperature |

| Carboxylic Acid Activation | 4.5 - 6.0 | Room Temperature (20-25°C)[7] |

| Amine Coupling | 7.2 - 8.5 | 4°C to Room Temperature[7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the use of HOOC-PEG-COOH for bioconjugation.

Protocol 1: Activation of HOOC-PEG-COOH with EDC/NHS

Objective: To activate the terminal carboxyl groups of HOOC-PEG-COOH to form amine-reactive NHS esters.

Materials:

-

HOOC-PEG-COOH

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[11]

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) (if needed to dissolve PEG)

Procedure:

-

Equilibrate all reagents to room temperature before use.[9]

-

Dissolve HOOC-PEG-COOH in Activation Buffer to the desired concentration. If solubility is an issue, a minimal amount of DMSO or DMF can be used.[7]

-

Add EDC and NHS (or Sulfo-NHS) to the HOOC-PEG-COOH solution. A typical starting molar ratio is 1:2:2 (HOOC-PEG-COOH:EDC:NHS).[9]

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[7][12]

-

The activated HOOC-PEG-COOH solution is now ready for immediate use in the conjugation reaction.

Protocol 2: Conjugation of Activated HOOC-PEG-COOH to a Protein

Objective: To covalently attach the activated HOOC-PEG-COOH to a primary amine on a protein.

Materials:

-

Activated HOOC-PEG-COOH solution (from Protocol 1)

-

Protein solution

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[9]

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5[9]

Procedure:

-

Prepare a solution of the protein in Coupling Buffer at a concentration of 1-5 mg/mL.[12]

-

Immediately add the activated HOOC-PEG-COOH solution to the protein solution. The molar ratio of activated PEG to protein should be optimized for the desired degree of PEGylation.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM to block any unreacted NHS esters.[7]

-

Incubate for an additional 30 minutes at room temperature.

-

The PEGylated protein is now ready for purification.

Protocol 3: Purification and Analysis of PEGylated Protein

Objective: To purify the PEGylated protein from unreacted PEG and byproducts and to characterize the extent of PEGylation.

Materials:

-

PEGylated protein solution

-

Purification system: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) system

-

Analytical instruments: SDS-PAGE system, HPLC system (SEC or Reversed-Phase), Mass Spectrometer (MALDI-TOF or ESI-MS)

Purification Procedure:

-

Purify the PEGylated protein using SEC or IEX to separate the conjugate from unreacted PEG and protein.[1]

-

Collect fractions and monitor the protein concentration using UV absorbance at 280 nm.

-

Pool the fractions containing the purified PEGylated protein.

Analytical Procedures:

-

SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. The PEGylated protein will migrate slower than the unmodified protein, resulting in a band with a higher apparent molecular weight.[13]

-

HPLC Analysis:

-

Mass Spectrometry (MS): Determine the molecular weight of the intact PEG-protein conjugate to confirm the degree of PEGylation. The mass difference between the peaks of the unmodified and PEGylated protein corresponds to the mass of the attached PEG moieties.[14]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: EDC/NHS chemistry for HOOC-PEG-COOH bioconjugation.

Caption: General workflow for bioconjugation and characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. creativepegworks.com [creativepegworks.com]

- 3. Carboxylic Acid PEG Acid, HOOC-PEG-COOH [nanocs.net]

- 4. COOH-PEG-COOH | CAS:39927-08-7 | Biopharma PEG [biochempeg.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. broadpharm.com [broadpharm.com]

- 10. OH-PEG-COOH, α-hydroxyl-ω-carboxyl poly(ethylene glycol) - Biopharma PEG [biochempeg.com]

- 11. broadpharm.com [broadpharm.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Characteristics of Short PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are fundamental tools in the fields of drug delivery, bioconjugation, and materials science.[1][2] Composed of repeating ethylene (B1197577) oxide units, these synthetic polymers act as flexible, hydrophilic spacers that connect therapeutic agents, targeting moieties, and other functional entities.[1][2] Short PEG linkers, typically containing 2 to 12 ethylene glycol units, are of significant interest due to their defined molecular weights (monodispersity), which allows for precise control over the physicochemical properties of the resulting conjugates.[1][3] This technical guide provides a comprehensive overview of the core physicochemical characteristics of short PEG linkers, detailed experimental protocols for their characterization, and insights into their impact on the performance of bioconjugates.

Core Physicochemical Characteristics

The utility of short PEG linkers arises from a unique combination of properties that can be fine-tuned by varying the number of ethylene glycol subunits.[1]

Hydrophilicity and Solubility

A primary characteristic of short PEG linkers is their exceptional solubility in a broad range of solvents, which is instrumental in enhancing the solubility of hydrophobic drug molecules.[4] PEGs are highly soluble in water and many organic solvents, a critical property for formulation and bioconjugation reactions.[4] The ether oxygen atoms in the PEG backbone form hydrogen bonds with water molecules, rendering these linkers highly soluble in aqueous environments.[1][2] This hydrophilicity is crucial for improving the solubility of hydrophobic drugs and biomolecules, a frequent challenge in pharmaceutical formulation.[1] The solubility of short PEG linkers is also high in many organic solvents, including dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol.[1][4]

The hydrophilicity of a molecule is often quantified by its octanol-water partition coefficient (LogP), where a lower value signifies higher hydrophilicity.[1] While specific experimentally determined LogP values for individual short PEG linkers are not extensively tabulated in the literature, it is well-established that PEGylation significantly increases the hydrophilicity of conjugated molecules.[1]

Flexibility and Conformation

The C-O-C bonds within the PEG backbone have a high degree of rotational freedom, which imparts significant flexibility to the linker.[1] This flexibility allows the conjugated molecules to adopt various spatial arrangements, which can be advantageous for overcoming steric hindrance and facilitating interactions with biological targets.[1] The conformation of short PEG linkers in solution is often described as a random coil, and their size is characterized by the hydrodynamic radius (Rh).[1]

Biocompatibility and Low Immunogenicity

PEG is generally considered biocompatible and non-toxic, with approval from regulatory agencies for numerous biomedical applications.[1] While PEGylation is a common strategy to shield therapeutic proteins from the immune system, the PEG molecule itself is not entirely immunologically inert and can elicit anti-PEG antibodies (APAs).[5] The presence of pre-existing or treatment-emergent APAs can lead to accelerated blood clearance of the therapeutic, reduced efficacy, and potential hypersensitivity reactions.[5] However, the hydrophilic nature of PEG creates a hydration shell around the conjugated molecule, which can mask it from the immune system and reduce its immunogenicity.[1] This "stealth" effect is a key factor in extending the circulation half-life of PEGylated therapeutics.[1] Monodisperse, or discrete, PEG linkers like PEG12 offer a single, defined molecular weight, which improves batch-to-batch consistency and may reduce the risk of immunogenicity.[5]

Data Presentation: Quantitative Physicochemical Properties of Short PEG Linkers

The following table summarizes key quantitative data related to the physicochemical characteristics of common short PEG linkers.

| Linker | Number of PEG Units (n) | Molecular Weight ( g/mol ) | Approximate Length (Å) | Calculated LogP* |

| PEG2 | 2 | 88.11 | 7.6 | -0.84 |

| PEG3 | 3 | 132.16 | 11.1 | -1.13 |

| PEG4 | 4 | 176.21 | 14.6 | -1.42 |

| PEG6 | 6 | 264.32 | 21.6 | -2.00 |

| PEG8 | 8 | 352.42 | 28.6 | -2.58 |

| PEG12 | 12 | 528.63 | 42.6 | -3.74 |

*Note: Calculated LogP values are estimates and can vary depending on the calculation method and the terminal functional groups of the linker. These values generally indicate high hydrophilicity.[3]

Experimental Protocols

Accurate characterization of the physicochemical properties of short PEG linkers and their conjugates is essential for quality control and regulatory compliance.

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient is a widely accepted measure of a compound's lipophilicity/hydrophilicity.[6]

Protocol: Shake-Flask Method [6]

-

Preparation of Solutions: Prepare a stock solution of the PEG linker or PEGylated conjugate in a suitable solvent. Prepare a biphasic system of n-octanol and water. The two phases should be pre-saturated with each other by vigorous mixing for at least 24 hours, followed by separation.

-

Partitioning: Add a known volume of the stock solution to a separation funnel containing a known volume of the pre-saturated n-octanol and water.

-

Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) to allow for the partitioning of the analyte between the two phases.

-

Phase Separation: Allow the two phases to separate completely.

-

Analysis: Carefully collect samples from both the n-octanol and the aqueous phases. Determine the concentration of the analyte in each phase using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The LogP is the logarithm (base 10) of P.

Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method [7]

This method correlates the retention time of a compound on a reverse-phase HPLC column with its LogP value.

-

Calibration:

-

Select a set of reference compounds with known LogP values that span the expected range of the test compound.

-

Inject each reference compound into the HPLC system and record its retention time (t_R).

-

Determine the column dead time (t_0) by injecting a non-retained compound (e.g., thiourea).

-

Calculate the capacity factor (k) for each reference compound using the formula: k = (t_R - t_0) / t_0.

-

Create a calibration curve by plotting the log(k) values against the known LogP values of the reference compounds.

-

-

Sample Analysis: Inject the PEG linker or PEGylated conjugate into the same HPLC system under identical conditions and record its retention time.

-

LogP Determination: Use the calibration curve to determine the LogP of the test compound from its log(k) value.

Characterization of PEGylated Conjugates

Protocol: SDS-PAGE Analysis

Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a primary method for confirming successful PEGylation. The attachment of the PEG chain increases the molecule's hydrodynamic radius, causing it to migrate more slowly through the gel, resulting in a band shift to a higher apparent molecular weight.[8]

-

Sample Preparation: Prepare samples of the un-PEGylated protein, the crude reaction mixture, and the purified fractions. Mix each with Laemmli sample buffer.[8]

-

Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis under standard conditions.

-

Staining: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands.

-

Analysis: Compare the migration of the PEGylated protein to the un-PEGylated protein. A shift to a higher apparent molecular weight indicates successful PEGylation.

Protocol: High-Performance Liquid Chromatography (HPLC) [3]

HPLC is a fundamental technique for assessing the purity and heterogeneity of PEGylated molecules.

-

Method: Reversed-Phase HPLC (RP-HPLC) is often employed.

-

Stationary Phase: A C18 or C8 column is typically used.[3]

-

Mobile Phase: A gradient of water and a more non-polar solvent like acetonitrile, often with an additive like trifluoroacetic acid (TFA) or formic acid, is used for elution.[3]

-

Detection: UV-Vis is suitable for conjugates where the protein or payload has a chromophore.[3]

-

Analysis: The retention time of the sample is compared to standards to assess purity. The degree of PEGylation can also be inferred from the shift in retention time compared to the unconjugated molecule.

Protocol: Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the conjugate and determine the degree of PEGylation.

-

Method: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used.

-

Sample Preparation: For LC-MS, the sample is introduced via the HPLC system. For MALDI-TOF, the sample is co-crystallized with a matrix on a target plate.[3]

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

-

Data Analysis: The mass spectrum reveals the mass-to-charge ratio (m/z) of the ions. Deconvolution of the resulting charge state envelope for ESI-MS data provides the accurate molecular weight of the intact molecule. For short, discrete PEGs, MS can confirm their homogeneity.[3]

Mandatory Visualization

References

The Strategic Imperative of PEG Linkers in Antibody-Drug Conjugate (ADC) Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has heralded a new era in targeted cancer therapy. These tripartite molecules, comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker, offer the promise of selective delivery of chemotherapy to tumor cells, thereby enhancing efficacy while minimizing systemic toxicity.[][2][3] The linker, which bridges the antibody and the payload, is a critical determinant of an ADC's safety and efficacy.[4][5] Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have emerged as a pivotal tool for optimizing the physicochemical and pharmacological properties of ADCs.[6][7] This technical guide provides a comprehensive overview of the role of PEG linkers in ADC development, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.

Core Principles of PEG Linkers in ADCs

The conjugation of highly potent, and often hydrophobic, cytotoxic payloads to a large antibody molecule can present significant challenges, including aggregation, poor solubility, and rapid clearance from circulation.[4][8] PEG linkers, which are hydrophilic, biocompatible, and structurally flexible polymers, effectively address these issues.[4][6] The incorporation of PEG moieties into the linker architecture imparts several key advantages:

-

Enhanced Hydrophilicity and Solubility: PEG chains create a hydrophilic "shield" around the hydrophobic payload, significantly improving the overall aqueous solubility of the ADC and preventing aggregation.[6][8] This is crucial for maintaining the stability of the ADC during formulation, storage, and administration.[6]

-

Improved Pharmacokinetics: The presence of a PEG linker increases the hydrodynamic radius of the ADC, which in turn reduces renal clearance and prolongs its circulation half-life.[5][8] This extended exposure can lead to greater accumulation of the ADC in tumor tissues and improved anti-tumor efficacy.[8]

-

Increased Drug-to-Antibody Ratio (DAR): By mitigating the propensity for aggregation, PEG linkers enable the conjugation of a higher number of drug molecules per antibody (a higher DAR).[5][8] This allows for the delivery of a greater concentration of the cytotoxic payload to the target cells, potentially enhancing potency.[4]

-

Reduced Immunogenicity: The flexible PEG chain can mask the payload and parts of the linker from the immune system, potentially reducing the risk of an immunogenic response against the ADC.[][9]

-

Versatile Chemistry: PEG linkers can be synthesized with a variety of reactive functional groups, allowing for flexible and site-specific conjugation strategies.[10]

Impact of PEG Linker Properties on ADC Performance: A Quantitative Perspective

The length and architecture of the PEG linker are critical parameters that can be modulated to fine-tune the properties of an ADC.[7] A careful balance must be struck, as modifications that enhance pharmacokinetic properties may sometimes compromise in vitro potency.[6]

The Influence of PEG Linker Length

Studies have consistently demonstrated that increasing PEG linker length generally correlates with improved pharmacokinetic profiles.[7] However, this can be accompanied by a decrease in in vitro cytotoxicity, likely due to steric hindrance that may impede antigen binding or subsequent payload release.[11]

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (PK) and In Vitro Cytotoxicity

| Conjugate | PEG Moiety | In Vivo Half-Life (hours) | In Vitro Cytotoxicity (IC50, nM) |

| ADC-A | No PEG | 19.6 min (in mice) | 5.2 |

| ADC-B | 4 kDa Linear PEG | 49 min (in mice) | 23.4 |

| ADC-C | 10 kDa Linear PEG | 219.6 min (in mice) | 117 |

| ADC-D | PEG8 | >150 | Not Specified |

Data is a synthesis of findings from multiple preclinical studies and is intended for comparative purposes. Absolute values are dependent on the specific antibody, payload, and experimental model used.[12][13]

The Role of PEG Linker Architecture: Linear vs. Branched

The spatial arrangement of the PEG chains can also significantly influence ADC performance. Branched PEG linkers have been shown to provide a more effective hydrophilic shield around the payload compared to their linear counterparts, especially at higher DARs.[14] This enhanced shielding can lead to further improvements in solubility, reduced clearance, and a longer plasma half-life.[14]

Table 2: Comparison of Linear and Branched PEG Linkers on ADC Clearance

| ADC Conjugate (DAR 8) | Linker Architecture | Clearance (mL/hr/kg) |

| ADC-E | Linear PEG8 | 1.2 |

| ADC-F | Branched PEG8 | 0.8 |

This data illustrates that for a heavily loaded ADC, a branched PEG linker can be more effective at reducing the rate of clearance from circulation compared to a linear PEG of a similar molecular weight.[14]

Cleavable vs. Non-Cleavable PEG Linkers: Mechanistic Considerations

The strategy for payload release is a fundamental aspect of ADC design, and PEG linkers can be engineered to be either cleavable or non-cleavable.[15]

-

Cleavable Linkers: These linkers are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as low pH, high concentrations of reducing agents like glutathione, or the presence of specific enzymes like cathepsins.[15] This targeted release can enhance the potency of the ADC and enable a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.[15]

-

Non-Cleavable Linkers: These linkers offer high plasma stability and release the payload only after the complete lysosomal degradation of the antibody carrier.[15][16] This mechanism minimizes premature drug release, which can lead to a wider therapeutic window and reduced off-target toxicity.[15][17]

The choice between a cleavable and non-cleavable linker is a nuanced decision that depends on the specific characteristics of the payload, the target antigen, and the desired mechanism of action.[18]

Experimental Protocols for the Development and Evaluation of ADCs with PEG Linkers

The following section outlines detailed methodologies for key experiments involved in the synthesis, characterization, and evaluation of ADCs incorporating PEG linkers.

Protocol 1: ADC Synthesis via Cysteine Conjugation with a Maleimide-PEG-Drug Construct

This protocol describes a common method for site-specific conjugation of a drug-linker to the cysteine residues of a partially reduced antibody.

Materials:

-

Monoclonal Antibody (mAb)

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

-

Maleimide-PEG-Drug construct

-

Conjugation Buffer (e.g., phosphate-buffered saline (PBS) with EDTA, pH 7.0-7.4, degassed)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

Procedure:

-

Antibody Reduction: a. Prepare the mAb at a concentration of 5-10 mg/mL in Conjugation Buffer. b. Add a 2-5 molar excess of TCEP to the mAb solution. c. Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

-

Removal of Reducing Agent: a. Immediately following reduction, remove excess TCEP using a desalting column equilibrated with degassed Conjugation Buffer.

-

Conjugation Reaction: a. Dissolve the Maleimide-PEG-Drug construct in a co-solvent such as DMSO. b. Add a 1.5 to 5-fold molar excess of the drug-linker construct to the reduced and purified antibody. c. Incubate for 1-2 hours at room temperature with gentle mixing.[19]

-

Quenching the Reaction: a. Add a 20-fold molar excess of N-acetylcysteine to quench any unreacted maleimide (B117702) groups. b. Incubate for 30 minutes.[12]

-

Purification and Characterization: a. Purify the ADC using SEC to remove unconjugated drug-linker and other small molecules. b. Characterize the final ADC for protein concentration, drug-to-antibody ratio (DAR), purity, and aggregation levels.[19]

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for determining the DAR distribution of an ADC, as it separates species based on their hydrophobicity.

Materials:

-

Purified ADC sample

-

HIC column

-

HIC mobile phases (Buffer A: high salt concentration; Buffer B: low salt concentration)

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in HIC Buffer A.

-

Chromatography: a. Equilibrate the HIC column with Buffer A. b. Inject the ADC sample. c. Elute the ADC species using a gradient of decreasing salt concentration (i.e., increasing percentage of Buffer B).

-

Data Analysis: a. Monitor the elution profile at 280 nm (for the antibody) and a wavelength specific to the payload. b. The different peaks in the chromatogram correspond to ADC species with different DARs (e.g., DAR0, DAR2, DAR4, etc.). c. Calculate the average DAR by determining the relative area of each peak.

Protocol 3: In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay measures the ability of an ADC to kill target cancer cells in culture.

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

ADC, unconjugated antibody, and free drug

-

96-well cell culture plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO)

-

Plate reader

Procedure:

-

Cell Seeding: a. Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.[9]

-

ADC Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete cell culture medium.[12] b. Add the treatments to the respective wells and incubate for 72-96 hours.[9]

-

MTT Addition and Incubation: a. Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization and Measurement: a. Add the solubilization solution to dissolve the formazan crystals. b. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: a. Calculate the percentage of cell viability for each treatment concentration relative to untreated control cells. b. Determine the IC50 value (the concentration of the ADC that inhibits cell growth by 50%).

Visualizing Key Concepts in ADC Development

To further elucidate the complex processes and relationships involved in the function of ADCs with PEG linkers, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: Intracellular pathway of an ADC leading to tumor cell apoptosis.

Caption: General workflow for the development and evaluation of an ADC.

Caption: Comparison of cleavable and non-cleavable ADC linker pathways.

Conclusion

PEG linkers are a versatile and powerful tool in the design of modern antibody-drug conjugates.[6] By imparting hydrophilicity, they effectively address the challenges associated with hydrophobic payloads, enabling the development of more stable, effective, and tolerable ADCs, often with higher drug-to-antibody ratios.[2][8] The rational selection of PEG linker length and architecture is a critical aspect of ADC optimization, requiring a careful balance between improving pharmacokinetics and maintaining potent anti-tumor activity.[7] A thorough understanding of the principles and methodologies outlined in this guide will empower researchers to harness the full potential of PEG linker technology in the development of next-generation cancer therapeutics.

References

- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 3. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. adcreview.com [adcreview.com]

- 5. adcreview.com [adcreview.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. purepeg.com [purepeg.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 17. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]

- 18. biotechinformers.com [biotechinformers.com]

- 19. benchchem.com [benchchem.com]

The Critical Role of PEG Linker Length in Advanced Therapeutics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a cornerstone strategy in modern drug development. It offers a powerful means to enhance the pharmacokinetic and pharmacodynamic properties of proteins, peptides, antibody-drug conjugates (ADCs), and other novel modalities like proteolysis-targeting chimeras (PROTACs). A crucial, and often finely-tuned, parameter in the design of these next-generation therapeutics is the length of the PEG linker. This in-depth technical guide provides a comprehensive overview of the profound effects of PEG linker length on the efficacy, safety, and developability of PEGylated drugs, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

The Multifaceted Impact of PEG Linker Length: A Balancing Act

The length of a PEG linker is not a mere spacer but an active modulator of a drug's physicochemical and biological properties. The choice of PEG chain length represents a critical trade-off between enhancing in vivo performance and maintaining in vitro potency.[1] Longer PEG chains generally increase the hydrodynamic radius of the conjugate, which imparts a "stealth" effect, shielding it from enzymatic degradation and uptake by the reticuloendothelial system (RES).[2][3] This leads to a longer circulation half-life and increased drug exposure at the target site.[1] However, this can be counterbalanced by potential steric hindrance, which may reduce the binding affinity of the therapeutic to its target and decrease its immediate cytotoxic effect in vitro.[1][4]

Pharmacokinetics and Biodistribution

A primary driver for PEGylation is the extension of a drug's circulation half-life.[5] Longer PEG chains are more effective at this, leading to reduced clearance rates and a greater area under the concentration-time curve (AUC).[3]

| Molecule Type | PEG Linker Length/MW | Key Pharmacokinetic Finding | Reference |

| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes. | [6] |

| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG. | [6] |

| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG. | [6] |

| Trastuzumab-MMAE | mPEG24 | Significantly slower clearance, leading to prolonged half-life and enhanced tolerability in animal models. | [3] |

| Interferon alfa-2b | 12 kDa (linear) | Half-life of approximately 50 hours. | [3] |

| Interferon alfa-2a | 40 kDa (branched) | Half-life ranging from 72 to 192 hours. | [3] |

In Vitro Potency and Cytotoxicity

While beneficial for in vivo performance, longer PEG chains can sometimes negatively impact in vitro potency due to steric hindrance, which can impede the interaction of the drug with its target.[1][4]

| Conjugate | Linker Type/Length | Target Cell Line | IC50 (nM) | Fold Change in Cytotoxicity (vs. No PEG) | Reference |

| ZHER2-SMCC-MMAE | No PEG | NCI-N87 | ~5 | - | [7] |

| ZHER2-PEG4K-MMAE | 4 kDa PEG | NCI-N87 | ~22.5 | 4.5x reduction | [7][8] |

| ZHER2-PEG10K-MMAE | 10 kDa PEG | NCI-N87 | ~112 | 22x reduction | [7][8] |

Solubility and Stability

The hydrophilic nature of PEG can significantly enhance the aqueous solubility of hydrophobic drug payloads, mitigating aggregation issues, especially at high drug-to-antibody ratios (DARs).[1][9] Furthermore, PEGylation can improve the thermal and proteolytic stability of protein therapeutics.[2][10]

| Parameter | PEG Linker Length/Modification | Effect | Reference |

| Solubility | Increasing PEG molecular weight | Higher phase solubility of the drug. | [9] |

| Thermal Stability | PEGylation (general) | Increased thermal stability and refolding capacity after denaturation. | [11] |

| Thermal Stability | PEGylation of alpha-1 antitrypsin | No significant alteration in thermodynamic stability upon chemical- and heat-induced denaturation. | [2][10][12][13] |

| Aggregation | PEGylation of alpha-1 antitrypsin | Significantly decreased propensity for heat-induced aggregation. | [2][10][12][13] |

Influence on Cellular Signaling Pathways

The length of a PEG linker can directly influence the interaction of a therapeutic agent with its target, thereby modulating downstream signaling pathways.

Antibody-Drug Conjugates (ADCs) and HER2 Signaling

In the context of ADCs targeting the HER2 receptor, such as trastuzumab-based conjugates, the PEG linker can influence the delivery and release of the cytotoxic payload. While the primary mechanism of action is the intracellular delivery of the payload, the overall efficacy is dependent on the ADC binding to HER2, internalization, and subsequent payload release to induce apoptosis. Longer PEG linkers, while potentially reducing the immediate in vitro cytotoxicity, can lead to enhanced tumor accumulation and overall therapeutic effect in vivo.[6][8]

HER2 signaling pathway and ADC mechanism of action.

PROTACs and the Ubiquitin-Proteasome System

For PROTACs, the PEG linker is a critical determinant of the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for ubiquitination and subsequent proteasomal degradation of the target protein.[14][15] An optimal linker length is required to correctly orient the target protein and the E3 ligase for efficient ubiquitin transfer. A linker that is too short can cause steric hindrance, while one that is too long may lead to a non-productive complex.[6][14]

PROTAC-mediated protein degradation pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the rational design and evaluation of PEGylated therapeutics.

Synthesis and Conjugation

This protocol describes the conjugation of an amine-reactive PEG-NHS ester to primary amines (e.g., lysine (B10760008) residues) on a protein.[10][16][17][18]

Materials:

-

Protein of interest

-

PEG-NHS ester

-

Amine-free buffer (e.g., 0.1 M PBS, pH 7.4)[16]

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[10]

-

Purification system (e.g., SEC-HPLC)

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the amine-free buffer.[16]

-

PEG-NHS Ester Preparation: Allow the PEG-NHS ester to equilibrate to room temperature before opening. Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[17][18]

-

Conjugation Reaction: Add a 20- to 50-fold molar excess of the dissolved PEG-NHS ester to the protein solution. The final concentration of the organic solvent should be less than 10% (v/v).[16][17]

-